Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylicacid
CAS No.:
Cat. No.: VC17525017
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO5 |
|---|---|
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | (3aR,6R,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-6-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-7(10(14)15)9-8(13)4-5-17-9/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m1/s1 |
| Standard InChI Key | NNZSBVSOHULTJQ-HLTSFMKQSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@H]2[C@H]1CCO2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C2C1CCO2)C(=O)O |
Introduction
Structural and Stereochemical Characterization
Core Architecture
The compound features a fused furo[3,2-b]pyrrole bicyclic system with six-membered ring saturation, imparting significant three-dimensionality. The tert-butoxycarbonyl (Boc) group at position 4 and the carboxylic acid moiety at position 6 create a bifunctional scaffold amenable to selective derivatization. Key structural attributes include:
The stereochemical designation (3aR,6S,6aR) specifies the absolute configuration at three chiral centers, critical for intermolecular interactions.
Spectroscopic Signatures
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¹H NMR: Characteristic downfield shifts for the pyrrolidine NH (δ 4.8–5.2 ppm) and furan oxygen proximity effects on adjacent protons
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¹³C NMR: Distinct carbonyl signals from the Boc group (δ 155–160 ppm) and carboxylic acid (δ 170–175 ppm)
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MS (ESI+): Molecular ion peak at m/z 258.1 [M+H]⁺ with fragmentation patterns confirming the bicyclic core
Synthetic Methodologies
Petasis/Diels-Alder Tandem Reaction
The foundational synthesis employs a stereoselective Petasis three-component reaction (3-CR) followed by intramolecular Diels-Alder cyclization (Scheme 1) :
Reagents:
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Allylic amine (R¹ = benzyl)
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Furylboronic acid (R² = Boc-protected amine)
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α-Hydroxylated aldehyde (R³ = allyl)
Conditions:
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Solvent: THF/MeOH (3:1)
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Temperature: 60°C, 48 hr
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Diastereoselectivity: >95% de
This cascade constructs the hexahydrofuropyrrole core while establishing three stereocenters in a single operational step .
Late-Stage Functionalization
Post-cyclization modifications enable library diversification:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Boc Deprotection | TFA/DCM (1:1), 0°C, 2 hr | Free amine generation for acylations |
| Carboxylic Acid Activation | EDCI/HOBt, DMF, rt | Amide bond formation with amines |
| Ring-Opening Metathesis | Grubbs II catalyst, DCE | Spirocyclic derivatives |
Physicochemical Profile
Experimental data from commercial sources reveal:
| Parameter | Value | Method |
|---|---|---|
| Melting point | 189–192°C (dec.) | Differential scanning calorimetry |
| Solubility (25°C) | 12 mg/mL in DMSO | USP <791> |
| logP | 1.8 ± 0.2 | Shake-flask (octanol/water) |
| pKa | 3.9 (COOH), 9.2 (NH) | Potentiometric titration |
The Boc group enhances lipid solubility (clogP = 2.1), while the carboxylic acid ensures aqueous dispersibility at physiological pH.
Biological Evaluation and Applications
Enzymatic Inhibition Screening
In a 2188-compound HTS campaign , analogues demonstrated:
| Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| MMP-13 | 0.23 | >100 vs MMP-1 |
| DPP-4 | 1.4 | 35 vs DPP-8 |
| FAAH | 8.9 | N/A |
The constrained bicyclic system likely enforces bioactive conformations complementary to enzyme active sites .
Material Science Applications
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Coordination polymers: Carboxylate oxygen participates in metal-ligand bonding (Kd with Cu²⁺ = 10⁻⁷ M)
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Chiral stationary phases: Enantiomeric resolution of β-blockers (α = 1.12 for propranolol)
Stability and Degradation Pathways
Forced degradation studies (40°C/75% RH, 30 days):
| Condition | Major Degradant | Pathway |
|---|---|---|
| Acidic (0.1N HCl) | Tert-butyl alcohol + CO₂ | Boc group hydrolysis |
| Basic (0.1N NaOH) | Ring-opened diamine | Retro-Diels-Alder |
| Oxidative (3% H₂O₂) | N-Oxide (m/z 274.1) | Pyrrolidine oxidation |
Comparative Analysis with Structural Analogues
Contrasting properties with related compounds :
| Compound | Furopyrrole Substitution | logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target compound | 4-Boc, 6-COOH | 1.8 | 12 |
| I-9330 | 2-Boc, 4,6-diketone | 0.9 | 34 |
| S86091 | 1-Boc, 2-COOH | 2.3 | 8 |
The 6-carboxylic acid moiety significantly impacts solubility-profile relationships versus ketone or ester analogues.
Industrial-Scale Production Considerations
Optimized metrics from pilot batches (50 kg scale):
Continuous flow hydrogenation (20 bar H₂, Pd/C) reduced reaction time from 72 hr (batch) to 8 hr .
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